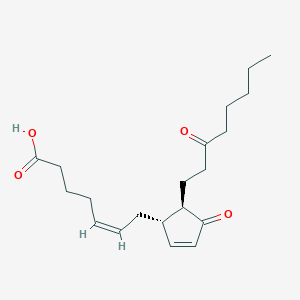
13,14-dihydro-15-keto Prostaglandin J2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,14-dihydro-15-céto Prostaglandine J2: est un composé biologiquement actif qui appartient à la famille des prostaglandines. Les prostaglandines sont des composés lipidiques dérivés des acides gras et ont des effets de type hormonal divers chez les animaux. La 13,14-dihydro-15-céto Prostaglandine J2 est un métabolite de la Prostaglandine J2 et se forme par la voie de la 15-hydroxyprostaglandine déshydrogénase . Ce composé présente diverses propriétés biologiques, notamment l'inhibition de l'agrégation plaquettaire, des activités antitumorales et antivirales .
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de la 13,14-dihydro-15-céto Prostaglandine J2 implique généralement la réduction de la double liaison C-13,14 dans la 15-céto Prostaglandine J2 par l'enzyme prostaglandine Δ13-réductase . Cette réaction doit être précédée de l'action de la 15-hydroxyprostaglandine déshydrogénase .
Méthodes de production industrielle: Il n'existe pas de méthodes de production industrielle spécifiques détaillées pour la 13,14-dihydro-15-céto Prostaglandine J2.
Analyse Des Réactions Chimiques
Types de réactions: La 13,14-dihydro-15-céto Prostaglandine J2 subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former différents métabolites.
Réduction: La réduction de la double liaison C-13,14 est une étape clé de sa formation.
Substitution: Il peut participer à des réactions de substitution, en particulier impliquant ses groupes fonctionnels.
Réactifs et conditions courants:
Oxydation: Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction: Réduction enzymatique à l'aide de la prostaglandine Δ13-réductase.
Substitution: Divers nucléophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits:
Produits d'oxydation: Divers métabolites oxydés.
Produits de réduction: La 13,14-dihydro-15-céto Prostaglandine J2 elle-même est un produit de réduction.
Produits de substitution: Dérivés avec des groupes fonctionnels substitués.
4. Applications de la recherche scientifique
La 13,14-dihydro-15-céto Prostaglandine J2 a plusieurs applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé de référence dans l'étude du métabolisme et de la synthèse des prostaglandines.
Médecine: Étudié pour ses activités antitumorales et antivirales potentielles.
Industrie: Utilisé dans le développement de tests biochimiques et d'outils de recherche.
5. Mécanisme d'action
Le mécanisme d'action de la 13,14-dihydro-15-céto Prostaglandine J2 implique son interaction avec des cibles moléculaires et des voies spécifiques. On suppose qu'il agit par la voie de la 15-hydroxyprostaglandine déshydrogénase, conduisant à la formation de divers métabolites . Les effets biologiques du composé, tels que l'inhibition de l'agrégation plaquettaire et l'activité antitumorale, sont médiés par son interaction avec des récepteurs et des enzymes spécifiques impliqués dans ces processus .
Applications De Recherche Scientifique
13,14-dihydro-15-keto Prostaglandin J2 has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism and synthesis.
Biology: Investigated for its role in biological processes such as platelet aggregation and inflammation.
Medicine: Studied for its potential antitumor and antiviral activities.
Industry: Utilized in the development of biochemical assays and research tools.
Mécanisme D'action
The mechanism of action of 13,14-dihydro-15-keto Prostaglandin J2 involves its interaction with specific molecular targets and pathways. It is presumed to act through the 15-hydroxyprostaglandin dehydrogenase pathway, leading to the formation of various metabolites . The compound’s biological effects, such as inhibition of platelet aggregation and antitumor activity, are mediated through its interaction with specific receptors and enzymes involved in these processes .
Comparaison Avec Des Composés Similaires
Composés similaires:
Prostaglandine J2: Le composé parent dont la 13,14-dihydro-15-céto Prostaglandine J2 est dérivée.
15-céto Prostaglandine J2: Un intermédiaire dans la formation de la 13,14-dihydro-15-céto Prostaglandine J2.
Prostaglandine D2: Une autre prostaglandine avec des activités biologiques similaires.
Unicité: La 13,14-dihydro-15-céto Prostaglandine J2 est unique en raison de ses activités biologiques spécifiques et de son rôle de métabolite dans la voie des prostaglandines. Sa capacité à inhiber l'agrégation plaquettaire et à présenter des activités antitumorales et antivirales la distingue des autres composés similaires .
Propriétés
Formule moléculaire |
C20H30O4 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(Z)-7-[(1S,5R)-4-oxo-5-(3-oxooctyl)cyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,15-16,18H,2-3,5-6,8-11,13-14H2,1H3,(H,23,24)/b7-4-/t16-,18+/m0/s1 |
Clé InChI |
GCYWVCQBMLYQGZ-BFVRRIQPSA-N |
SMILES |
O=C1C=C[C@H](C/C=CCCCC(O)=O)[C@H]1CCC(CCCCC)=O |
SMILES isomérique |
CCCCCC(=O)CC[C@@H]1[C@H](C=CC1=O)C/C=C\CCCC(=O)O |
SMILES canonique |
CCCCCC(=O)CCC1C(C=CC1=O)CC=CCCCC(=O)O |
Synonymes |
11,15-dioxo-prosta-5Z,9-en-1-oic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



